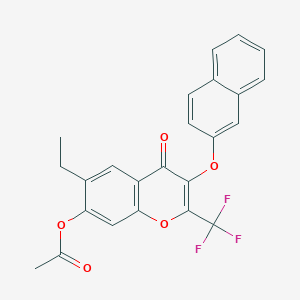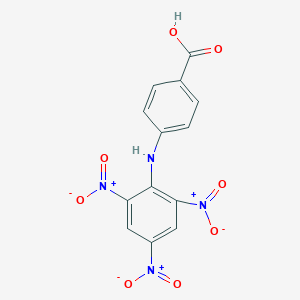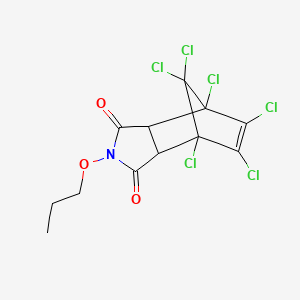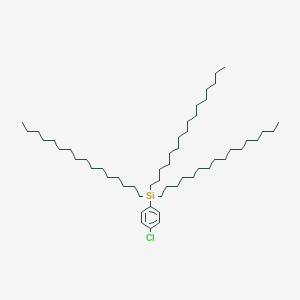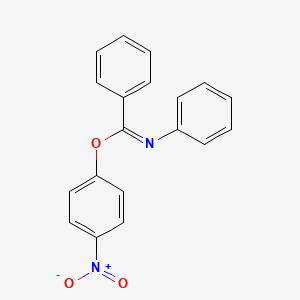
4-nitrophenyl N-phenylbenzenecarboximidoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl N-phenylbenzenecarboximidoate is an organic compound that belongs to the class of phenylbenzenecarboximidoates. This compound is characterized by the presence of a nitrophenyl group and a phenylbenzenecarboximidoate moiety. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
The synthesis of 4-nitrophenyl N-phenylbenzenecarboximidoate typically involves a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrophenylchloroformate with aniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
4-nitrophenyl N-phenylbenzenecarboximidoate undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-nitrophenyl N-phenylbenzenecarboximidoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in catalytic reduction studies.
Biology: The compound can be used in biochemical assays to study enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl N-phenylbenzenecarboximidoate involves its interaction with specific molecular targets. For example, in catalytic reduction reactions, the nitrophenyl group is reduced to an amino group, which can then participate in further chemical transformations . The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
4-nitrophenyl N-phenylbenzenecarboximidoate can be compared with other similar compounds, such as:
4-nitrophenyl 3-chloro-N-phenylbenzenecarboximidoate: This compound has a similar structure but with a chloro substituent, which can affect its reactivity and applications.
4-nitrophenyl 3-nitro-N-phenylbenzenecarboximidoate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
Propriétés
Formule moléculaire |
C19H14N2O3 |
|---|---|
Poids moléculaire |
318.3 g/mol |
Nom IUPAC |
(4-nitrophenyl) N-phenylbenzenecarboximidate |
InChI |
InChI=1S/C19H14N2O3/c22-21(23)17-11-13-18(14-12-17)24-19(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-14H |
Clé InChI |
ZMLFRLJAAHTHBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


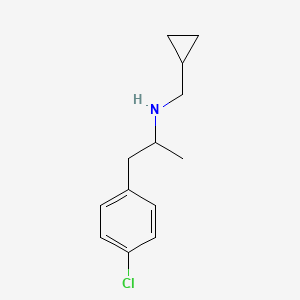




![N-(4-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11959204.png)

